A-205804

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

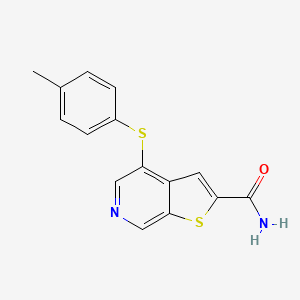

4-(4-methylphenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-9-2-4-10(5-3-9)19-13-7-17-8-14-11(13)6-12(20-14)15(16)18/h2-8H,1H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGWEXFLMJGCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C3C=C(SC3=CN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179864 | |

| Record name | A-205804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251992-66-2 | |

| Record name | A-205804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251992662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-205804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-205804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP7TB1SSZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of A-205804

For Immediate Release

[City, State] – [Date] – A-205804, a potent and selective small molecule inhibitor, has garnered significant interest within the scientific community for its targeted anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. Herein, we dissect the signaling pathways modulated by this compound, present key quantitative data, and detail the experimental protocols utilized to elucidate its function.

Core Mechanism: Inhibition of Endothelial Adhesion Molecule Expression

This compound exerts its anti-inflammatory effects by selectively inhibiting the expression of two critical cell adhesion molecules: E-selectin (Endothelial-leukocyte adhesion molecule 1) and ICAM-1 (Intercellular Adhesion Molecule 1).[1][2][3][4][5][6] This inhibition disrupts the initial tethering and firm adhesion of leukocytes to the vascular endothelium, a crucial step in the inflammatory cascade.[5][6]

The molecule has been shown to be orally bioavailable and effective in reducing leukocyte-endothelial adhesion in in-vitro models that mimic physiological flow conditions.[2][4] Mechanistically, this compound is understood to translocate into the nucleus and interact with large molecular weight targets (greater than 650 kDa), thereby modulating the transcriptional machinery responsible for E-selectin and ICAM-1 expression.[2][3]

Quantitative Analysis of this compound Potency

The inhibitory activity of this compound on the expression of E-selectin and ICAM-1 has been quantified through various in vitro cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) | Cell Type | Inducing Agent | Reference |

| E-selectin | 20 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | [1][2][3][5] |

| ICAM-1 | 25 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | [1][2][3][7] |

| E-selectin (IL-1β induced) | 20 | Human Endothelial Cells | IL-1β | [1] |

| ICAM-1 (IL-1β induced) | 10 | Human Endothelial Cells | IL-1β | [1] |

| ICAM-1 (PMA induced) | 40 | Human Endothelial Cells | PMA | [1] |

Signaling Pathway of this compound Action

This compound's inhibitory effect on E-selectin and ICAM-1 expression is intrinsically linked to the Nuclear Factor-kappa B (NF-κB) signaling pathway. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), activate this pathway, leading to the transcription of genes encoding for adhesion molecules. This compound intervenes in this cascade, preventing the upregulation of E-selectin and ICAM-1.

Caption: this compound inhibits TNF-α induced E-selectin and ICAM-1 expression.

Experimental Protocols

Whole-Cell ELISA for Adhesion Molecule Expression

This protocol outlines the methodology used to determine the IC50 values of this compound for the inhibition of E-selectin and ICAM-1 expression on human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

96-well tissue culture plates

-

This compound

-

Recombinant Human TNF-α

-

Primary antibodies: mouse anti-human E-selectin and ICAM-1

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates and grow to confluence.

-

Compound Treatment: Pre-incubate the confluent HUVEC monolayers with varying concentrations of this compound for 1 hour.

-

Stimulation: Induce the expression of adhesion molecules by adding TNF-α (e.g., 1 ng/mL) to the wells and incubate for 4-6 hours.

-

Fixation: Fix the cells with a suitable fixative (e.g., 1% paraformaldehyde).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against E-selectin or ICAM-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: After washing, add the substrate solution and incubate until color develops.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vitro Cell Adhesion Assay under Flow Conditions

This protocol describes a method to assess the functional consequence of this compound's inhibition of adhesion molecule expression on leukocyte adhesion to endothelial cells under physiological shear stress.

Caption: Workflow for the in vitro cell adhesion assay under flow conditions.

Materials:

-

Parallel-plate flow chamber

-

Syringe pump

-

HUVECs cultured on coverslips

-

Leukocyte cell line (e.g., HL-60) fluorescently labeled

-

This compound

-

Recombinant Human TNF-α

-

Inverted fluorescence microscope with a camera

Procedure:

-

Endothelial Monolayer Preparation: Grow HUVECs to confluence on coverslips.

-

Treatment and Stimulation: Treat the HUVEC monolayer with this compound (e.g., 0.1 µM) for a specified period, followed by stimulation with TNF-α to induce adhesion molecule expression.[4]

-

Assembly of Flow Chamber: Assemble the coverslip with the HUVEC monolayer into the parallel-plate flow chamber.

-

Perfusion of Leukocytes: Perfuse a suspension of fluorescently labeled leukocytes over the endothelial monolayer at a defined shear stress (e.g., 1-2 dynes/cm²).

-

Data Acquisition: Record the number of adherent leukocytes in multiple fields of view using fluorescence microscopy.

-

Analysis: Quantify the number of adherent cells per unit area and compare the results between this compound-treated and untreated control groups. A significant reduction in leukocyte adhesion is indicative of the inhibitory activity of this compound.[4]

Conclusion

This compound is a potent and selective inhibitor of E-selectin and ICAM-1 expression. Its mechanism of action, centered on the disruption of leukocyte-endothelial adhesion, presents a promising therapeutic strategy for a variety of inflammatory diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further investigate the properties of this compound and similar compounds.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Enhancement by the complement membrane attack complex of tumor necrosis factor-alpha-induced endothelial cell expression of E-selectin and ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tumor necrosis factor-α induces adhesion molecule expression through the sphingosine kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human ICAM1 ELISA Kit (CD54) (ab174445) | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

A-205804: A Potent and Selective Inhibitor of E-selectin and ICAM-1 Expression

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-205804 is a novel, orally bioavailable small molecule that has demonstrated significant potential as a selective inhibitor of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) expression.[1][2][3] These adhesion molecules play a critical role in the inflammatory cascade, mediating the recruitment and extravasation of leukocytes to sites of inflammation. By downregulating the expression of E-selectin and ICAM-1 on the surface of endothelial cells, this compound effectively disrupts the initial steps of leukocyte adhesion and migration, offering a promising therapeutic strategy for a range of chronic inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its quantitative efficacy, detailed experimental protocols for its evaluation, and its proposed mechanism of action involving the NF-κB signaling pathway.

Quantitative Data

The inhibitory activity and cytotoxic profile of this compound have been characterized in various in vitro and in vivo models. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Type | Stimulant | IC50 (nM) | Reference |

| E-selectin Expression | HUVEC | TNF-α | 20 | [1][2] |

| ICAM-1 Expression | HUVEC | TNF-α | 25 | [1][2] |

| E-selectin Expression | HUVEC | IL-1β | 20 | [4] |

| ICAM-1 Expression | HUVEC | IL-1β | 10 | [4] |

| E-selectin Expression | HUVEC | PMA | >1000 | [4] |

| ICAM-1 Expression | HUVEC | PMA | 40 | [4] |

Table 2: In Vitro Cytotoxicity and Functional Adhesion Inhibition

| Assay | Cell Type | IC50 (µM) / Effect | Reference |

| Cellular Toxicity | HUVEC | 152 | [1][5] |

| Leukocyte Adhesion | HUVEC and HL60 cells | 60% reduction at 0.1 µM | [5] |

Table 3: In Vivo Pharmacokinetic and Efficacy Data

| Species | Dose | Parameter | Value | Reference |

| Rat | 5 mg/kg (p.o.) | Half-life (t1/2) | 1 hour | [1] |

| Mouse | 10 mg/kg (p.o., 3x/week for 2 weeks) | E-selectin Expression | Attenuated on endothelial vascular niche cells | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on established methods and the available information on the evaluation of this compound.

Protocol 1: Cell-Based ELISA for E-selectin and ICAM-1 Expression in HUVECs

This protocol describes a whole-cell enzyme-linked immunosorbent assay (ELISA) to quantify the surface expression of E-selectin and ICAM-1 on human umbilical vein endothelial cells (HUVECs) following stimulation with an inflammatory agent and treatment with this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

96-well cell culture plates, black, clear bottom

-

This compound

-

Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β)

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: Mouse anti-human E-selectin and Mouse anti-human ICAM-1

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

TMB Substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in endothelial cell growth medium. Remove the culture medium from the HUVEC plate and add the this compound dilutions. Incubate for 1-2 hours.

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) to the wells containing this compound. Include appropriate controls (vehicle control, stimulant-only control). Incubate for 4-6 hours for E-selectin and 16-24 hours for ICAM-1 expression.

-

Fixation: Gently wash the cells twice with PBS. Add Fixation Buffer and incubate for 15-20 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Remove the Blocking Buffer and add the primary antibodies (diluted in Blocking Buffer) to the respective wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Add the HRP-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature, protected from light.

-

Detection: Wash the cells five times with PBS. Add TMB Substrate and incubate until a blue color develops.

-

Measurement: Stop the reaction by adding Stop Solution. Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Normalize the absorbance readings to the stimulant-only control. Plot the normalized values against the log concentration of this compound to determine the IC50 value.

Protocol 2: In Vitro Flow Adhesion Assay

This protocol details a method to assess the ability of this compound to inhibit the adhesion of leukocytes (e.g., HL-60 cells) to a monolayer of HUVECs under physiological flow conditions.

Materials:

-

HUVECs

-

HL-60 cells (or other human leukocytic cell line)

-

Endothelial Cell Growth Medium

-

RPMI 1640 medium with 10% FBS

-

Flow chamber system (e.g., parallel plate flow chamber)

-

Syringe pump

-

Inverted microscope with a camera

-

This compound

-

TNF-α

-

Fluorescent cell tracker dye (optional)

Procedure:

-

HUVEC Monolayer Preparation: Culture HUVECs to confluence on a surface compatible with the flow chamber (e.g., glass coverslip or the bottom of the flow chamber slide).

-

HUVEC Treatment and Stimulation: Treat the confluent HUVEC monolayer with this compound (e.g., 0.1 µM) for 1-2 hours. Subsequently, stimulate with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin and ICAM-1 expression.

-

Leukocyte Preparation: If desired, label the HL-60 cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the HL-60 cells in assay medium (e.g., RPMI 1640) at a defined concentration (e.g., 1 x 10^6 cells/mL).

-

Flow Chamber Assembly: Assemble the flow chamber with the HUVEC-coated surface according to the manufacturer's instructions, ensuring no air bubbles are present.

-

Adhesion Assay: Perfuse the HL-60 cell suspension through the flow chamber over the HUVEC monolayer at a defined physiological shear stress (e.g., 1-2 dynes/cm²) using a syringe pump.

-

Image Acquisition: Record videos or capture images at multiple fields of view along the flow path to observe and quantify the number of adherent leukocytes.

-

Data Analysis: Quantify the number of firmly adhered cells per unit area. Compare the number of adherent cells on this compound-treated HUVEC monolayers to the TNF-α stimulated control to determine the percentage of inhibition.

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effects on E-selectin and ICAM-1 expression by targeting the intracellular signaling pathways that regulate their gene transcription. The primary pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammatory responses.

Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1β, the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB heterodimer, allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific κB sites in the promoter regions of target genes, including those for E-selectin and ICAM-1, thereby initiating their transcription.

This compound is proposed to interfere with this pathway, leading to the suppression of E-selectin and ICAM-1 expression. While the precise molecular target of this compound within the NF-κB pathway has not been definitively elucidated in the provided literature, its ability to inhibit the expression of these adhesion molecules suggests it acts upstream of gene transcription.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro Flow Adhesion Assay for Analyzing Shear-resistant Adhesion of Metastatic Cancer Cells to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A-205804: A Technical Guide for Studying Leukocyte-Endothelial Adhesion

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-205804 is a potent and selective small molecule inhibitor of the expression of two critical cell adhesion molecules: E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3][4] This selectivity makes it a valuable tool for researchers studying the molecular mechanisms of inflammation, particularly the process of leukocyte-endothelial adhesion, a key event in the inflammatory cascade.[1][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in leukocyte adhesion assays, and a visualization of the relevant signaling pathways.

Mechanism of Action

This compound selectively inhibits the induced expression of E-selectin and ICAM-1 on the surface of endothelial cells.[3] These adhesion molecules play a crucial role in the initial tethering, rolling, and firm adhesion of leukocytes to the vascular endothelium, thereby facilitating their migration to sites of inflammation.[1][4][5] The expression of both E-selectin and ICAM-1 is significantly upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3] This upregulation is largely mediated by the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7] Although direct enzymatic inhibition has not been fully detailed, the selective effect of this compound on E-selectin and ICAM-1 expression strongly suggests its mechanism involves the modulation of the NF-κB signaling pathway within endothelial cells.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting E-selectin and ICAM-1 expression and its functional effect on leukocyte adhesion.

Table 1: Inhibitory Potency (IC50) of this compound on Adhesion Molecule Expression

| Adhesion Molecule | Inducing Agent | IC50 Value (nM) | Cell Type |

| E-selectin | TNF-α | 20 | Human Endothelial Cells |

| ICAM-1 | TNF-α | 25 | Human Endothelial Cells |

| E-selectin | IL-1β | 20 | Human Endothelial Cells |

| ICAM-1 | IL-1β | 10 | Human Endothelial Cells |

| ICAM-1 | PMA | 40 | Human Endothelial Cells |

| E-selectin | PMA | >1000 | Human Endothelial Cells |

Data compiled from multiple sources.[3]

Table 2: Functional Efficacy of this compound in a Leukocyte Adhesion Assay

| Cell Line (Leukocyte) | Cell Line (Endothelial) | This compound Concentration (µM) | Reduction in Adhesion (%) |

| HL-60 | HUVEC | 0.1 | 60 |

Data from an in vitro cell-cell adhesion flow experiment.[1]

Experimental Protocols

This section provides a detailed methodology for a key experiment to study the effect of this compound on leukocyte-endothelial adhesion under flow conditions.

In Vitro Leukocyte-Endothelial Adhesion Assay Under Flow Conditions

This protocol describes how to assess the inhibitory effect of this compound on the adhesion of leukocytes to a monolayer of endothelial cells under physiological flow conditions.

1. Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs): Culture HUVECs in EGM-2 endothelial cell growth medium. Passage cells when they reach 80-90% confluency. For the adhesion assay, seed HUVECs onto fibronectin-coated culture plates or flow chamber slides and grow to a confluent monolayer.

-

Human Promyelocytic Leukemia Cells (HL-60): Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in suspension culture.

2. Endothelial Cell Treatment:

-

Once HUVECs reach confluency, pre-treat the monolayer with the desired concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle control (e.g., DMSO) for a specific duration (e.g., 1-4 hours) in fresh culture medium.

-

Following pre-treatment with this compound, stimulate the HUVEC monolayer with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of E-selectin and ICAM-1.

3. Leukocyte Preparation:

-

On the day of the experiment, harvest HL-60 cells by centrifugation.

-

Resuspend the HL-60 cells in fresh, serum-free medium and label with a fluorescent dye (e.g., Calcein-AM) for visualization, following the manufacturer's instructions.

-

Wash the labeled cells to remove excess dye and resuspend at a final concentration of approximately 1 x 10^6 cells/mL in assay medium.

4. Flow Adhesion Assay:

-

Assemble the flow chamber with the HUVEC-coated slide.

-

Perfuse the chamber with the fluorescently labeled HL-60 cell suspension at a constant physiological shear stress (e.g., 1-2 dynes/cm²) using a syringe pump.

-

Record the adhesion of HL-60 cells to the HUVEC monolayer using a fluorescence microscope equipped with a camera. Capture images or videos at multiple fields of view for a set duration (e.g., 5-10 minutes).

5. Data Analysis:

-

Quantify the number of adherent leukocytes per field of view from the recorded images or videos.

-

Calculate the percentage of inhibition of leukocyte adhesion for each concentration of this compound compared to the vehicle-treated, TNF-α stimulated control.

Mandatory Visualization

Signaling Pathway of TNF-α Induced Leukocyte Adhesion and Inhibition by this compound

Caption: TNF-α signaling cascade leading to leukocyte adhesion and its inhibition by this compound.

Experimental Workflow for In Vitro Leukocyte Adhesion Assay

Caption: Step-by-step workflow for the in vitro leukocyte-endothelial adhesion assay.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of ICAM-1 and E-selectin expression in human endothelial cells. 2. Aryl modifications of 4-(aryloxy)thieno[2,3-c]pyridines with fine-tuning at C-2 carbamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor necrosis factor-α induces adhesion molecule expression through the sphingosine kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Profile of A-205804: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of A-205804, a potent and selective inhibitor of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) expression. The information presented herein is a synthesis of publicly available data, intended to support further research and development efforts in the fields of inflammation and drug discovery.

Core Compound Activity

This compound has been identified as a selective inhibitor of the induced expression of E-selectin and ICAM-1 on human endothelial cells.[1][2][3][4][5][6] This activity is particularly relevant in the context of inflammatory responses, where the upregulation of these adhesion molecules on the vascular endothelium is a critical step in the recruitment of leukocytes to sites of inflammation.[6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various in vitro assay conditions. The following tables summarize the key IC50 values and other quantitative measures of its biological activity.

Table 1: Inhibitory Concentration (IC50) of this compound on Adhesion Molecule Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

| Target Molecule | Inducing Agent | IC50 Value (nM) | Reference |

| E-selectin | TNF-α | 20 | [1][2][3] |

| ICAM-1 | TNF-α | 25 | [1][2][3] |

| E-selectin | IL-1β | 20 | [1] |

| ICAM-1 | IL-1β | 10 | [1] |

| E-selectin | PMA | >1000 | [1] |

| ICAM-1 | PMA | 40 | [1] |

Table 2: Cellular Activity of this compound

| Activity | Cell Line | Measurement | Value | Reference |

| Cellular Toxicity | HUVEC | IC50 | 152 µM | [3][7] |

| Inhibition of Leukocyte Adhesion | HUVEC monolayer with HL-60 cells | 60% reduction at 0.1 µM | [7] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in the study of this compound.

Whole-Cell ELISA for Adhesion Molecule Expression

This protocol is designed to quantify the expression of cell surface adhesion molecules, such as E-selectin and ICAM-1, on HUVECs following stimulation and treatment with this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., M199) supplemented with fetal bovine serum (FBS), heparin, and endothelial cell growth supplement (ECGS)

-

96-well tissue culture plates

-

Recombinant human Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Fixing solution (e.g., 1% paraformaldehyde in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (monoclonal antibodies against human E-selectin and ICAM-1)

-

Secondary antibody (e.g., Horseradish Peroxidase (HRP)-conjugated anti-mouse IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well tissue culture plates at a density that allows for confluence within 24-48 hours.

-

Compound Treatment: Once confluent, aspirate the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 1 hour).

-

Induction of Adhesion Molecule Expression: Add TNF-α (e.g., 1-10 ng/mL) or IL-1β to the wells containing the compound and incubate for an appropriate duration (e.g., 4-6 hours for E-selectin, 16-24 hours for ICAM-1).

-

Cell Fixation: Gently wash the cells with PBS and then fix with 1% paraformaldehyde in PBS for 20-30 minutes at room temperature.

-

Blocking: Wash the fixed cells with PBS and then block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies specific for E-selectin or ICAM-1, diluted in blocking buffer, for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Detection: Wash the cells with PBS and then add the TMB substrate solution. Allow the color to develop.

-

Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of adhesion molecule expression for each concentration of this compound compared to the vehicle-treated, stimulated control. Determine the IC50 value from the dose-response curve.

Leukocyte-Endothelial Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of leukocytes to a monolayer of activated endothelial cells.

Materials:

-

Confluent monolayer of HUVECs in a suitable format (e.g., 96-well plate or flow chamber slide)

-

Human leukocytic cell line (e.g., HL-60)

-

Fluorescent label for leukocytes (e.g., Calcein-AM)

-

Recombinant human TNF-α

-

This compound

-

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

HUVEC Monolayer Preparation: Culture HUVECs to confluence in the chosen assay format.

-

This compound Treatment and Activation of HUVECs: Treat the HUVEC monolayer with various concentrations of this compound for 1 hour. Subsequently, activate the HUVECs by adding TNF-α (e.g., 10 ng/mL) and incubate for 4-6 hours.

-

Leukocyte Labeling: Label the HL-60 cells with a fluorescent dye according to the manufacturer's protocol.

-

Co-culture: Wash the activated HUVEC monolayer with assay buffer. Add the fluorescently labeled HL-60 cells to the HUVEC monolayer and incubate for a defined period (e.g., 30-60 minutes) under static or flow conditions.

-

Washing: Gently wash the co-culture to remove non-adherent HL-60 cells.

-

Quantification:

-

Static Conditions: Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader.

-

Flow Conditions: Capture images of multiple fields using a fluorescence microscope and count the number of adherent cells.

-

-

Data Analysis: Calculate the percent inhibition of leukocyte adhesion for each concentration of this compound compared to the vehicle-treated, stimulated control.

Proposed Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

This compound is believed to exert its inhibitory effect on E-selectin and ICAM-1 expression by interfering with the NF-κB signaling pathway. The inflammatory cytokine TNF-α binds to its receptor (TNFR1), initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of the E-selectin and ICAM-1 genes, driving their transcription. This compound has been shown to translocate to the nucleus where it is proposed to bind to a large molecular weight complex, thereby inhibiting the transcriptional activity of NF-κB.[1]

Caption: Proposed mechanism of this compound action.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

Caption: General workflow for in vitro testing of this compound.

References

Investigating the Biological Activity of A-205804: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-205804 is a potent and selective small molecule inhibitor of the expression of E-selectin (Endothelial-Leukocyte Adhesion Molecule 1, ELAM-1) and Intercellular Adhesion Molecule 1 (ICAM-1). These cell adhesion molecules (CAMs) are critical mediators of the inflammatory response, facilitating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. By downregulating the expression of E-selectin and ICAM-1 on the surface of endothelial cells, this compound effectively attenuates the inflammatory cascade. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative potency, and detailed experimental protocols for its investigation.

Introduction

The recruitment of leukocytes to sites of inflammation is a tightly regulated process orchestrated by a symphony of signaling molecules and cell surface receptors. Among the key players are the endothelial cell adhesion molecules E-selectin and ICAM-1. Their expression is induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). E-selectin mediates the initial tethering and rolling of leukocytes along the vascular endothelium, while ICAM-1 is crucial for their firm adhesion and subsequent extravasation.

Dysregulation of E-selectin and ICAM-1 expression is implicated in the pathophysiology of numerous chronic inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. Consequently, inhibitors of the expression of these adhesion molecules represent a promising therapeutic strategy. This compound has emerged as a valuable research tool and a potential therapeutic lead in this area due to its high potency and selectivity.

Mechanism of Action

This compound exerts its biological activity by inhibiting the induced expression of E-selectin and ICAM-1 at the transcriptional level. The primary signaling pathway responsible for the upregulation of these adhesion molecules in response to TNF-α and IL-1β is the Nuclear Factor-kappa B (NF-κB) pathway.

A key characteristic of this compound's mechanism is its translocation to the nucleus.[1] Once in the nucleus, it is proposed to bind non-covalently to a large molecular weight target (>650 kDa), thereby interfering with the transcriptional machinery responsible for E-selectin and ICAM-1 gene expression.[1] While the precise nuclear target has not been definitively identified, the functional outcome is a significant reduction in the synthesis and subsequent cell surface presentation of these critical adhesion molecules. This, in turn, leads to a decrease in leukocyte-endothelial cell adhesion.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective activity against E-selectin and ICAM-1 expression induced by different pro-inflammatory stimuli in Human Umbilical Vein Endothelial Cells (HUVECs).

| Target | Inducer | IC50 (nM) | Cell Type | Reference |

| E-selectin | TNF-α | 20 | HUVEC | [2] |

| ICAM-1 | TNF-α | 25 | HUVEC | [2] |

| E-selectin | IL-1β | 20 | HUVEC | [3] |

| ICAM-1 | IL-1β | 10 | HUVEC | [3] |

| E-selectin | PMA | >1000 | HUVEC | [3] |

| ICAM-1 | PMA | 40 | HUVEC | [3] |

| VCAM-1 | TNF-α | >10,000 | HUVEC | [4] |

Note: The reduced activity against Phorbol 12-myristate 13-acetate (PMA)-induced E-selectin expression suggests a degree of pathway specificity in its mechanism of action.[3] The high IC50 value for Vascular Cell Adhesion Molecule-1 (VCAM-1) highlights the selectivity of this compound for E-selectin and ICAM-1.

Experimental Protocols

Whole-Cell ELISA for Adhesion Molecule Expression

This protocol details the quantification of E-selectin and ICAM-1 expression on the surface of HUVECs following stimulation with TNF-α and treatment with this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

96-well tissue culture plates

-

This compound

-

Recombinant Human TNF-α

-

Paraformaldehyde (PFA)

-

Bovine Serum Albumin (BSA)

-

Primary antibodies: mouse anti-human E-selectin and mouse anti-human ICAM-1

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

TMB substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.

-

Compound Treatment: Pre-incubate the confluent HUVEC monolayers with varying concentrations of this compound for 1 hour.

-

Stimulation: Add TNF-α to the wells to a final concentration of 1 ng/mL to induce the expression of E-selectin and ICAM-1.

-

Incubation: Incubate the plates for 4-6 hours at 37°C.

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Blocking: Wash the cells again with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Add the primary antibodies against E-selectin or ICAM-1 (diluted in 1% BSA/PBS) to the respective wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plates three times with PBS.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (diluted in 1% BSA/PBS) and incubate for 1 hour at room temperature.

-

Washing: Wash the plates three times with PBS.

-

Detection: Add the TMB substrate solution and incubate in the dark until a blue color develops.

-

Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of E-selectin or ICAM-1 expressed on the cell surface.

In Vitro Leukocyte Adhesion Flow Assay

This protocol assesses the functional consequence of this compound treatment, which is the reduced adhesion of leukocytes to endothelial cells under physiological flow conditions.

References

- 1. apexbt.com [apexbt.com]

- 2. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Selective inhibition of ICAM-1 and E-selectin expression in human endothelial cells. 2. Aryl modifications of 4-(aryloxy)thieno[2,3-c]pyridines with fine-tuning at C-2 carbamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A-205804 in HUVEC Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-205804 is a potent and selective inhibitor of the expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] These cell adhesion molecules are expressed on the surface of vascular endothelial cells and play a critical role in the inflammatory process by mediating the adhesion and migration of leukocytes to sites of inflammation.[3][4] this compound has been shown to selectively inhibit the induced expression of E-selectin and ICAM-1 in human umbilical vein endothelial cells (HUVECs), making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.[1][2][3][4] In HUVEC cells, this compound has demonstrated IC50 values of 20 nM and 25 nM for the inhibition of E-selectin and ICAM-1 expression, respectively.[1][2] The compound exhibits cytotoxicity in HUVECs with an IC50 of 152 μM.[5] Mechanistically, this compound translocates to the cell nucleus and non-covalently associates with large molecular weight macromolecules.[6]

These application notes provide detailed protocols for the culture of HUVEC cells and for conducting key experiments to evaluate the effects of this compound, including a cell viability assay and western blotting for protein expression analysis.

Data Presentation

Table 1: Quantitative Data Summary for this compound in HUVEC Cells

| Parameter | Value | Cell Type | Reference |

| IC50 (E-selectin expression) | 20 nM | HUVEC | [1][2] |

| IC50 (ICAM-1 expression) | 25 nM | HUVEC | [1][2] |

| IC50 (Cytotoxicity) | 152 µM | HUVEC | [5] |

Experimental Protocols

HUVEC Cell Culture

This protocol outlines the standard procedure for culturing and maintaining Human Umbilical Vein Endothelial Cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Endothelial Cell Growth Medium (e.g., M199 or F12 medium)[7][8]

-

Antibiotic-Antimycotic solution (e.g., Penicillin-Streptomycin)[8][9]

-

Trypsin-EDTA solution

-

Hanks' Balanced Salt Solution (HBSS)[9]

-

Cell culture flasks (T-25 or T-75)

-

Cell culture dishes/plates

-

Cryovials[10]

Procedure:

-

Coating Culture Vessels: Coat culture flasks or plates with gelatin solution for at least 30 minutes at 37°C.[8] Aspirate the excess solution before seeding the cells.[9]

-

Thawing Cryopreserved Cells: Quickly thaw a cryovial of HUVECs in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 220 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells onto the gelatin-coated culture vessel at a density of 5,000-10,000 cells/cm².[8]

-

Cell Culture and Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[9] Change the medium every 2-3 days.[9] Cells should appear cobblestone-like when confluent.[8]

-

Subculturing: When cells reach 60-80% confluency, wash the monolayer with HBSS.[9] Add Trypsin-EDTA solution and incubate for a few minutes until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cells. Resuspend the cell pellet and re-seed into new gelatin-coated flasks at the desired split ratio (e.g., 1:2 to 1:3).[8]

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound on HUVEC cells.

Materials:

-

HUVEC cells

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)[1]

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVEC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.[11][13]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blotting

This protocol is for analyzing the expression of proteins such as ICAM-1, E-selectin, and signaling proteins in HUVEC cells treated with this compound.

Materials:

-

HUVEC cells

-

This compound stock solution

-

Stimulating agent (e.g., TNF-α or IL-1β)[1]

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[7]

-

Primary antibodies (e.g., anti-ICAM-1, anti-E-selectin, anti-phospho-ERK1/2, anti-phospho-AKT, anti-phospho-p38, and a loading control like β-actin or GAPDH)[7][15]

-

HRP-conjugated secondary antibodies[7]

-

Chemiluminescent substrate[14]

-

Imaging system

Procedure:

-

Cell Treatment: Seed HUVECs in 6-well plates and grow to confluence.[7] Starve the cells in serum-free medium for at least 4 hours.[7] Pre-incubate the cells with this compound at the desired concentrations for a specified time (e.g., 10 minutes).[7] Stimulate the cells with an inflammatory cytokine like TNF-α or IL-1β for the appropriate duration.[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[14] Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[7][14]

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in sample buffer.[14] Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7][15]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[7]

-

Wash the membrane three times with TBST.[7]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane three times with TBST.[7]

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[14]

-

Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualization

Caption: Experimental workflow for studying this compound effects on HUVEC cells.

Caption: Proposed signaling pathway for this compound in endothelial cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective inhibition of ICAM-1 and E-selectin expression in human endothelial cells. 2. Aryl modifications of 4-(aryloxy)thieno[2,3-c]pyridines with fine-tuning at C-2 carbamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. 3.3.7. Western Blotting on HUVEC Cells—VEGF Stimulated [bio-protocol.org]

- 8. HUVEC Cell Culture Guide [absin.net]

- 9. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]

- 10. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [merckmillipore.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Protection of Human Umbilical Vein Endothelial Cells against Oxidative Stress by MicroRNA-210 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT Assay [protocols.io]

- 14. origene.com [origene.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Dosing and Administration of A-205804 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo dosing and administration of A-205804, a selective inhibitor of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) expression, in mouse models. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various inflammatory disease models.

Overview of this compound

This compound is a potent and orally bioavailable small molecule that selectively inhibits the induced expression of E-selectin and ICAM-1 on endothelial cells.[1][2][3][4] These adhesion molecules play a critical role in the recruitment of leukocytes to sites of inflammation.[3][4][5] By downregulating their expression, this compound can attenuate inflammatory responses, making it a valuable tool for research in chronic inflammatory diseases.[1][3]

Mechanism of Action:

Inflammatory stimuli, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α), activate signaling pathways within endothelial cells, leading to the upregulation of adhesion molecules like E-selectin and ICAM-1.[6][7][8][9] A primary pathway involved is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[10][11][12][13][14] Upon stimulation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and bind to the promoter regions of target genes, including those for E-selectin and ICAM-1, thereby initiating their transcription and expression.[10][11][12] this compound selectively inhibits this induced expression of E-selectin and ICAM-1.[1][2][15]

In vivo experimental workflow for this compound administration in mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enhancement by the complement membrane attack complex of tumor necrosis factor-alpha-induced endothelial cell expression of E-selectin and ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Tumor necrosis factor-α induces adhesion molecule expression through the sphingosine kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pnas.org [pnas.org]

- 12. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. selleckchem.com [selleckchem.com]

Preparation of A-205804 Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions for A-205804, a potent and selective inhibitor of E-selectin and ICAM-1 expression.[1][2][3][4] this compound is a valuable tool in the research of chronic inflammatory diseases.[5][6] Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, a detailed step-by-step protocol for dissolution, and best practices for storage to maintain the compound's stability and efficacy.

Introduction

This compound is a small molecule inhibitor that selectively targets the expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1), with IC50 values of 20 nM and 25 nM, respectively.[2][4][5][7] These adhesion molecules play a crucial role in the inflammatory cascade by mediating the recruitment of leukocytes to the site of inflammation.[3] By inhibiting their expression, this compound serves as a powerful agent for studying inflammatory processes and has potential applications in the development of therapeutics for various inflammatory disorders. Given its mechanism of action, precise and consistent preparation of this compound solutions is paramount for in vitro and in vivo studies. This protocol provides a standardized method to ensure reliable experimental outcomes.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (optional solvent)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, disposable tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 300.39 g/mol |

| Formula | C₁₅H₁₂N₂OS₂ |

| Purity | ≥98% |

| CAS Number | 251992-66-2 |

| Appearance | Solid powder |

Table 2: Solubility of this compound

| Solvent | Solubility |

| DMSO | Up to 100 mM (≥30 mg/mL)[1][7] |

| Ethanol | Up to 10 mM[1] |

| Water | Insoluble[2][7] |

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| Stock Solution (in solvent) | -80°C | 1 year |

| Stock Solution (in solvent) | -20°C | 1 month |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro experiments.

-

Pre-weighing Preparation:

-

Ensure the analytical balance is calibrated and level.

-

Place a sterile microcentrifuge tube on the balance and tare.

-

-

Weighing this compound:

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.0039 mg of this compound (Molecular Weight = 300.39 g/mol ).

-

-

Solvent Addition:

-

Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

-

-

Dissolution:

-

Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][9]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]

-

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

Caption: Mechanism of action of this compound in inhibiting inflammation.

Caption: Experimental workflow for this compound stock solution preparation.

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Consult the Material Safety Data Sheet (MSDS) for this compound and DMSO for detailed safety information.

Conclusion

This protocol provides a standardized and detailed method for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the integrity and stability of the compound, leading to more reliable and reproducible experimental results in research focused on inflammation and cell adhesion.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Integrin | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. apexbt.com [apexbt.com]

- 8. file.glpbio.com [file.glpbio.com]

- 9. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for A-205804 in a Rat Model of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-205804 is a potent and selective inhibitor of the expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] These adhesion molecules are critical for the recruitment of leukocytes to sites of inflammation. By inhibiting their expression on the vascular endothelium, this compound can effectively attenuate the inflammatory response. This document provides detailed application notes and protocols for the use of this compound in a carrageenan-induced paw edema model in rats, a widely used and well-characterized model of acute inflammation.

Mechanism of Action

Inflammatory stimuli, such as carrageenan, trigger a signaling cascade in endothelial cells, leading to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and binds to the promoter regions of genes encoding for adhesion molecules, including E-selectin and ICAM-1. The subsequent expression of these molecules on the endothelial cell surface facilitates the adhesion and transmigration of leukocytes from the bloodstream into the inflamed tissue, perpetuating the inflammatory response. This compound exerts its anti-inflammatory effects by selectively inhibiting the expression of E-selectin and ICAM-1, thereby disrupting this key step in leukocyte recruitment.

Caption: Signaling pathway of inflammation and this compound's point of intervention.

Data Presentation

In Vitro Potency of this compound

| Target | IC50 | Cell Type | Reference |

| E-selectin Expression | 20 nM | Human Endothelial Cells | [1][2] |

| ICAM-1 Expression | 25 nM | Human Endothelial Cells | [1][2] |

Pharmacokinetics of this compound in Rats

| Dose (Oral) | Half-life (t1/2) | Vehicle | Reference |

| 5 mg/kg | 1 hour | Not Specified | [3] |

In Vivo Efficacy of a Representative ICAM-1/E-selectin Inhibitor in a Rat Carrageenan-Induced Paw Edema Model

No specific in vivo efficacy data for this compound in a rat paw edema model was found in the searched literature. The following table presents representative data for a compound with a similar mechanism of action to illustrate the expected effects.

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 4h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control (Carrageenan) | - | 0.85 ± 0.06 | - |

| ICAM-1/E-selectin Inhibitor | 10 | 0.51 ± 0.04 | 40.0% |

| ICAM-1/E-selectin Inhibitor | 30 | 0.34 ± 0.03 | 60.0% |

| Indomethacin (Reference) | 10 | 0.40 ± 0.05* | 52.9% |

*p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.

Effect of a Representative ICAM-1/E-selectin Inhibitor on Inflammatory Cytokines in Rat Paw Tissue

As with efficacy data, specific data for this compound was not available. This table shows representative data for a similar compound.

| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/mg tissue) (Mean ± SEM) | IL-6 (pg/mg tissue) (Mean ± SEM) |

| Vehicle Control (Carrageenan) | - | 250 ± 25 | 180 ± 20 |

| ICAM-1/E-selectin Inhibitor | 30 | 130 ± 15 | 95 ± 12 |

| Indomethacin (Reference) | 10 | 155 ± 18 | 110 ± 15 |

*p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Caption: Overview of the experimental workflow.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO in 90% (20% SBE-β-CD in Saline))[3]

-

Carrageenan (1% w/v in sterile saline)

-

Positive control: Indomethacin (10 mg/kg)

-

Pletismometer or digital calipers

-

Oral gavage needles

-

Syringes and needles (27G)

Procedure:

-

Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle control + Saline injection

-

Group 2: Vehicle control + Carrageenan injection

-

Group 3: this compound (e.g., 10 mg/kg, p.o.) + Carrageenan injection

-

Group 4: this compound (e.g., 30 mg/kg, p.o.) + Carrageenan injection

-

Group 5: Indomethacin (10 mg/kg, p.o.) + Carrageenan injection

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer this compound, vehicle, or indomethacin orally via gavage 60 minutes before carrageenan injection.[4][5]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat. Inject 0.1 mL of saline in the control group.[6]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[7][8]

-

Calculation of Edema Inhibition:

-

Increase in paw volume = (Paw volume at time t) - (Initial paw volume)

-

% Inhibition = [1 - (Increase in paw volume of treated group / Increase in paw volume of vehicle control group)] x 100

-

Protocol 2: Tissue Collection and Processing for Cytokine Analysis

Materials:

-

Phosphate Buffered Saline (PBS), ice-cold

-

Homogenization buffer (e.g., PBS with protease inhibitor cocktail)

-

Tissue homogenizer

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Euthanasia: At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the rats according to approved institutional protocols.

-

Tissue Collection: Dissect the inflamed paw tissue.

-

Homogenization: a. Weigh the collected paw tissue. b. Add ice-cold homogenization buffer (e.g., 1 mL per 100 mg of tissue). c. Homogenize the tissue on ice until a uniform consistency is achieved. d. Transfer the homogenate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including cytokines.

-

Storage: Store the supernatant at -80°C until further analysis.

Protocol 3: Measurement of TNF-α and IL-6 by ELISA

Materials:

-

Rat TNF-α and IL-6 ELISA kits

-

Paw tissue homogenate supernatant (from Protocol 2)

-

Microplate reader

Procedure:

-

Follow the instructions provided with the commercial ELISA kits.

-

Briefly, add standards and diluted samples (tissue homogenate supernatant) to the antibody-coated microplate.

-

Incubate and wash the plate.

-

Add the detection antibody, followed by the enzyme conjugate and substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Protocol 4: Histological Analysis of Paw Tissue

Materials:

-

10% neutral buffered formalin

-

Ethanol (graded series)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stain

-

Light microscope

Procedure:

-

Fixation: Immediately after collection, fix the paw tissue in 10% neutral buffered formalin for at least 24 hours.

-

Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

-

Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).

-

Microscopic Examination: Examine the stained sections under a light microscope to assess the degree of inflammation, including edema and leukocyte infiltration.

-

Scoring: The severity of inflammation can be scored based on a scale (e.g., 0-4) for parameters like cellular infiltration and edema.

Conclusion

This compound is a valuable tool for studying the role of E-selectin and ICAM-1 in inflammatory processes. The protocols outlined in this document provide a framework for evaluating the anti-inflammatory efficacy of this compound in a rat model of acute inflammation. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in both academic and industrial settings.

References

- 1. apexbt.com [apexbt.com]

- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. inotiv.com [inotiv.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for A-205804 in E-selectin Expression Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-205804 is a potent and orally bioavailable small molecule inhibitor that selectively targets the expression of E-selectin (Endothelial-leukocyte adhesion molecule 1, ELAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] E-selectin is a cell adhesion molecule expressed on the surface of endothelial cells in response to inflammatory stimuli. It plays a crucial role in the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade.[3] By inhibiting the expression of E-selectin, this compound can effectively attenuate the inflammatory response, making it a valuable tool for in vivo studies of inflammation and related pathologies such as rheumatoid arthritis and asthma.[3][4]

These application notes provide detailed protocols for the use of this compound in in vivo models to study the inhibition of E-selectin expression.

Mechanism of Action

This compound selectively inhibits the expression of E-selectin and ICAM-1 on endothelial cells. This inhibition occurs at the transcriptional level, preventing the upregulation of these adhesion molecules in response to pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The inhibition of E-selectin expression reduces the capacity of leukocytes to adhere to the vascular endothelium, thereby limiting their extravasation into inflamed tissues.[5]

Quantitative Data

The following tables summarize the in vitro potency and in vivo pharmacokinetic and efficacy data for this compound.

Table 1: In Vitro Potency of this compound [2][5]

| Target | Cell Type | Stimulus | IC50 (nM) |

| E-selectin | Human Endothelial Cells | IL-1β or TNF-α | 20 |

| ICAM-1 | Human Endothelial Cells | IL-1β or TNF-α | 25 |

Table 2: In Vivo Data for this compound [6][7]

| Parameter | Species | Dose and Route | Value/Result |

| Half-life (t½) | Rat | 5 mg/kg, oral | 1 hour |

| E-selectin Inhibition | Mouse (C57BL/6) | 10 mg/kg, oral, 3 times/week for 2 weeks | Efficiently decreased E-selectin expression on endothelial vascular niche cells. |

| Pancreatitis Model | Mouse | 10 mg/kg, oral | Significantly alleviated lung tissue pathological damage, neutrophil infiltration, and pulmonary edema. |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental design, the following diagrams are provided.

Figure 1: Inflammatory pathway and this compound's point of intervention.

Figure 2: General workflow for in vivo E-selectin expression studies.

Experimental Protocols

Protocol 1: Inhibition of E-selectin Expression in a Lipopolysaccharide (LPS)-Induced Inflammation Mouse Model

This protocol describes the use of this compound to inhibit E-selectin expression in a mouse model of acute systemic inflammation induced by LPS.

Materials:

-

This compound

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle for this compound (e.g., 1% DMSO and 20% SBE-β-CD in saline)[7]

-

Sterile saline

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Tissue collection and processing reagents (formalin, paraffin, etc.)

-

Reagents for immunohistochemistry (see Protocol 3)

Procedure:

-

Animal Acclimation: Acclimate C57BL/6 mice to the animal facility for at least one week before the experiment.

-

This compound Formulation: Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

-

This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle to the mice via oral gavage. It is recommended to administer this compound 30 minutes prior to the inflammatory stimulus.[6]

-

Inflammation Induction: 30 minutes after this compound administration, induce inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). A control group should receive a saline injection.

-

Tissue Collection: At a predetermined time point post-LPS injection (e.g., 4-6 hours for peak E-selectin expression), euthanize the mice.

-

Tissue Processing: Perfuse the animals with saline followed by 4% paraformaldehyde. Collect tissues of interest (e.g., lung, liver, kidney) and fix them in 10% neutral buffered formalin overnight. Process the tissues for paraffin embedding.

-

E-selectin Analysis: Perform immunohistochemical staining for E-selectin on the paraffin-embedded tissue sections as described in Protocol 3.

-

Data Analysis: Quantify the E-selectin expression by measuring the percentage of positive vessels or the staining intensity in the treatment groups compared to the control groups.

Protocol 2: Intravital Microscopy for Real-Time Imaging of Leukocyte-Endothelial Interactions

This protocol allows for the direct visualization of the effect of this compound on leukocyte rolling and adhesion in the microvasculature.

Materials:

-

This compound

-

C57BL/6 mice (8-10 weeks old)

-

TNF-α or LPS

-

Fluorescently labeled antibody against a leukocyte marker (e.g., anti-Ly6G for neutrophils)

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Surgical instruments for exteriorizing tissue (e.g., cremaster muscle, mesentery)

-

Intravital microscope equipped with a fluorescent light source and a heated stage.

Procedure:

-

Animal Preparation and this compound Administration: Anesthetize the mouse and administer this compound or vehicle as described in Protocol 1.

-

Inflammation Induction: Induce local inflammation by intrascrotal injection of TNF-α (for cremaster muscle model) or i.p. injection of LPS (for mesentery model) at an appropriate time point before imaging.

-

Surgical Preparation: Exteriorize the cremaster muscle or mesentery and position the animal on the microscope stage, ensuring the tissue is kept moist and warm.

-

Leukocyte Labeling: Inject a fluorescently labeled anti-leukocyte antibody intravenously to visualize the cells.

-

Intravital Microscopy: Observe and record leukocyte rolling and adhesion in the post-capillary venules using the intravital microscope.

-

Data Analysis: Quantify the number of rolling and adherent leukocytes per unit area of the vessel wall in the this compound-treated group versus the vehicle-treated group.

Protocol 3: Immunohistochemistry (IHC) for E-selectin Detection in Paraffin-Embedded Tissues

Materials:

-

Paraffin-embedded tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-E-selectin antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.

-

Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.

-

Blocking: Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-E-selectin antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody for 1 hour at room temperature.

-